

A Technical Guide to the Spectral Analysis of Dodecyl Thiocyanatoacetate

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Compound of Interest

Compound Name: Dodecyl thiocyanatoacetate

Cat. No.: B15487557

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Disclaimer: Publicly available spectral data (NMR, IR, Mass Spectrometry) for **Dodecyl Thiocyanatoacetate** is limited. This guide provides an in-depth analysis based on the spectral data of the closely related compound, Dodecyl Thiocyanate, and predictive data for the thiocyanatoacetate moiety based on analogous smaller molecules. This information is intended for researchers, scientists, and drug development professionals.

Predicted and Analogous Spectral Data

Due to the absence of direct spectral data for **Dodecyl Thiocyanatoacetate**, this section presents data for the structurally similar Dodecyl Thiocyanate and offers a predicted spectral data set for **Dodecyl Thiocyanatoacetate**. The key structural difference is the presence of an acetate group attached to the thiocyanate in the target molecule, which will influence the spectral characteristics, particularly in the NMR and IR spectra.

Table 1: Spectral Data of Dodecyl Thiocyanate and Predicted Data for **Dodecyl Thiocyanatoacetate**

Parameter	Dodecyl Thiocyanate (Observed)	Dodecyl Thiocyanatoacetate (Predicted)
^1H NMR	Data not available in search results.	~4.2 ppm (s, 2H, -S-CH ₂ -C=O)~2.9 ppm (t, 2H, -CH ₂ -SCN)~1.7 ppm (quintet, 2H, -CH ₂ -CH ₂ -SCN)~1.2-1.4 ppm (m, 18H, -(CH ₂) ₉)~0.88 ppm (t, 3H, -CH ₃)
^{13}C NMR	Data not available in search results.	~170 ppm (-C=O)~113 ppm (-SCN)~65 ppm (-S-CH ₂ -C=O)~33 ppm (-CH ₂ -SCN)~32 ppm (-CH ₂ -CH ₂ -SCN)~29 ppm (multiple signals, -(CH ₂) ₉)~22 ppm (-CH ₂ -CH ₃)~14 ppm (-CH ₃)
IR (cm ⁻¹)	~2150 cm ⁻¹ (sharp, strong, -SCN stretch)	~2150 cm ⁻¹ (sharp, strong, -SCN stretch)~1750 cm ⁻¹ (strong, C=O stretch)~1250 cm ⁻¹ (strong, C-O stretch)2927, 2850 cm ⁻¹ (C-H stretch)
Mass Spec (m/z)	227 (M ⁺)	285 (M ⁺)169 (M ⁺ - C ₁₂ H ₂₄)116 (M ⁺ - C ₁₂ H ₂₅)58 (SCN ⁺)43 (CH ₃ CO ⁺)

Predicted data is based on the analysis of functional groups and spectral data of related small molecules.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample is prepared in a deuterated solvent (e.g., CDCl_3) and placed in a uniform 5 mm glass tube. The tube is then situated between the poles of a powerful magnet and spun to average out magnetic field variations. Radiofrequency radiation is applied to the sample. The location of an NMR signal is reported relative to a reference standard, typically tetramethylsilane (TMS). For ^{13}C NMR, spectra are usually recorded with broadband proton decoupling to simplify the spectrum by removing carbon-proton splitting, resulting in a single peak for each unique carbon atom.

2.2. Infrared (IR) Spectroscopy

For liquid samples, a common and straightforward method is to place a drop of the pure liquid between two salt plates (e.g., NaCl), creating a thin film. These plates are transparent to infrared radiation. The "sandwich" of plates and the sample is then placed in the sample holder of the spectrometer, and the IR spectrum is obtained. This method is often referred to as "neat" sampling.

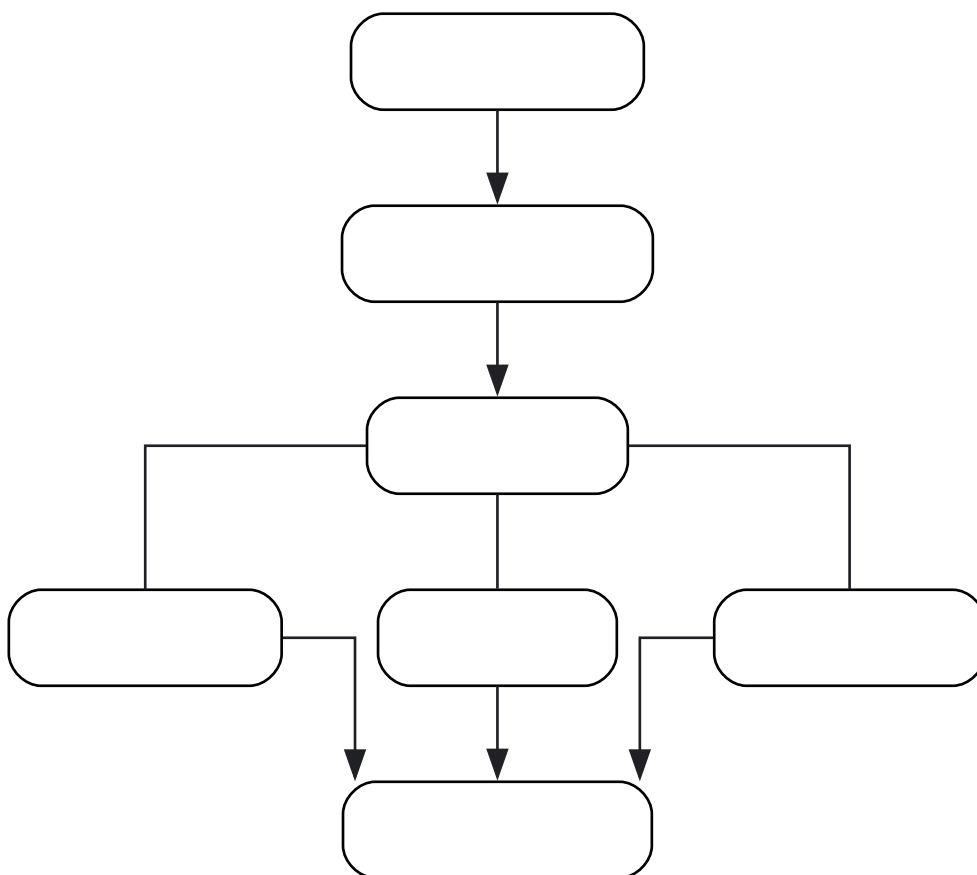
2.3. Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for mass spectrometry of organic compounds. The sample is introduced into the mass spectrometer, where it is bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion. This high-energy process often leads to the fragmentation of the molecular ion into smaller, characteristic fragment ions. The mass-to-charge ratio of these ions is then analyzed.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectral analysis of an organic compound like **Dodecyl Thiocyanatoacetate**.

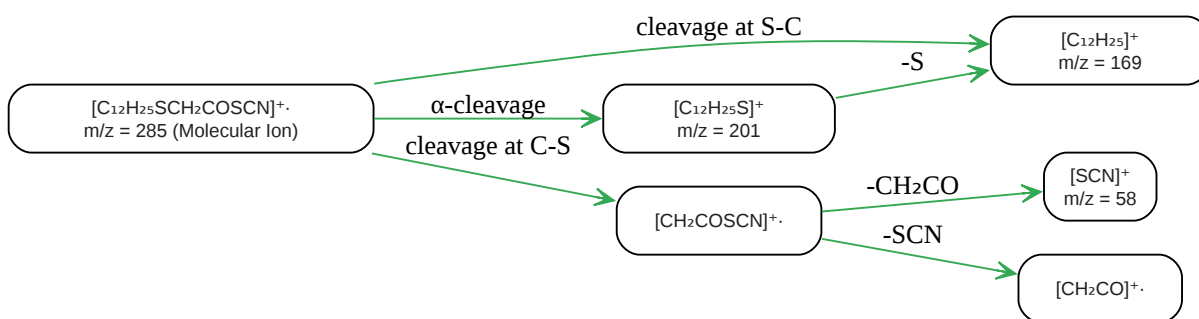


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General workflow for synthesis and spectral analysis.

3.2. Predicted Mass Spectrometry Fragmentation

This diagram shows a plausible fragmentation pathway for **Dodecyl Thiocyanatoacetate** under electron ionization mass spectrometry.



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